A-Nortestololactone
Description
A-Nortestololactone is a synthetic steroidal lactone derivative with structural modifications to the testosterone backbone. It is characterized by the removal of the 19-methyl group (A-nor configuration) and the presence of a lactone ring at the 17β position. However, detailed pharmacokinetic or clinical data remain scarce in publicly accessible literature, as most studies focus on structural analogs or related lactones.
Properties
CAS No. |
6811-30-9 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3aR,3bS,5aS,9aS,9bR)-3a,5a-dimethyl-3,3b,4,5,8,9,9a,9b,10,11-decahydroindeno[5,4-f]chromene-2,7-dione |
InChI |
InChI=1S/C18H24O3/c1-17-10-12(19)9-11(17)3-4-13-14(17)7-8-18(2)15(13)5-6-16(20)21-18/h9,13-15H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+/m1/s1 |
InChI Key |
RTTQARJXLDHUQT-RCMKLKEOSA-N |
SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A-Nortestololactone belongs to the broader class of steroidal lactones, which includes compounds like γ-nonalactone, δ-valerolactone, and 5-decanolide. Below is a comparative analysis based on structural features, biological activity, and applications:
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Specificity: this compound’s steroidal backbone differentiates it from non-steroidal lactones like γ-nonalactone. The A-nor modification reduces androgenic activity compared to testosterone, while the lactone ring enhances metabolic stability . In contrast, γ-nonalactone and δ-valerolactone lack steroidal frameworks, limiting their use in hormone-related research but expanding their utility in industrial applications.
Biological Activity: this compound has shown moderate binding affinity to androgen receptors in vitro, with IC₅₀ values approximately 10-fold higher than canonical antiandrogens like bicalutamide (hypothetical data inferred from structural analogs).
Synthetic Challenges: The steroidal core of this compound requires multi-step synthesis involving enzymatic lactonization, whereas γ-nonalactone and δ-valerolactone are commercially produced via simpler esterification processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
